molecular formula C10H12N4NaO5S B022272 Tazobactam sodium CAS No. 89785-84-2

Tazobactam sodium

货号: B022272
CAS 编号: 89785-84-2
分子量: 323.28 g/mol
InChI 键: ZUNWFYFXHGWFRA-QVUDESDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 塔唑巴坦钠会发生多种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

主要产物: 这些反应形成的主要产物是塔唑巴坦钠本身,它是一种稳定的化合物,用于制药配方。

科学研究应用

Pharmacological Properties

  • Mechanism of Action : Tazobactam irreversibly binds to β-lactamase enzymes, preventing them from hydrolyzing the β-lactam ring of antibiotics. This action enhances the antibacterial activity of co-administered antibiotics against resistant strains .
  • Spectrum of Activity : When combined with piperacillin, tazobactam is effective against a wide range of gram-positive and gram-negative bacteria, including anaerobes. It is particularly useful for treating polymicrobial infections .

Clinical Applications

Tazobactam sodium is utilized in various clinical settings:

  • Infectious Diseases : It is indicated for the treatment of:
    • Lower respiratory tract infections
    • Urinary tract infections (both complicated and uncomplicated)
    • Intra-abdominal infections
    • Skin and skin structure infections
    • Bacterial septicemia
    • Polymicrobial infections where both gram-positive and gram-negative organisms are suspected .
  • Specific Conditions : Tazobactam is also effective for:
    • Complicated intra-abdominal infections (cIAI) when used with metronidazole.
    • Complicated urinary tract infections (cUTI), including pyelonephritis.
    • Hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) .

Case Studies and Research Findings

  • Effectiveness in Mixed Infections : A study demonstrated that tazobactam-piperacillin was effective in treating polymicrobial infections in patients with severe sepsis, showcasing its utility as a first-line therapy when causative organisms are not yet identified .
  • Resistance Patterns : Research indicates that the combination of tazobactam with piperacillin significantly reduces resistance rates among Enterobacteriaceae due to its ability to inhibit common β-lactamases such as SHV-1 and TEM .
  • Surgical Infections : In a clinical trial involving patients undergoing surgery for complicated intra-abdominal infections, those treated with tazobactam-piperacillin showed improved outcomes compared to those receiving other antibiotic regimens. The study highlighted its role in reducing postoperative infection rates .

Data Table: Summary of Clinical Applications

Infection TypeIndicationCombination Used
Lower Respiratory Tract InfectionsSuspected bacterial pneumoniaPiperacillin + Tazobactam
Urinary Tract InfectionsComplicated UTIsPiperacillin + Tazobactam
Intra-Abdominal InfectionsPolymicrobial intra-abdominal infectionsPiperacillin + Metronidazole
Skin and Skin Structure InfectionsDiabetic foot infectionsPiperacillin + Tazobactam
Bacterial SepticemiaSevere sepsisPiperacillin + Tazobactam

作用机制

塔唑巴坦钠通过抑制细菌产生的 β-内酰胺酶的作用来发挥作用。这些酶通常会降解 β-内酰胺类抗生素,使其失去效力。 通过抑制这些酶,塔唑巴坦钠可以保护抗生素,使其能够靶向并杀死细菌 分子靶点包括 β-内酰胺酶,所涉及的途径与细菌细胞壁的合成和降解有关 .

类似化合物:

比较: 塔唑巴坦钠在抑制多种 β-内酰胺酶方面具有独特性,包括来自 SHV-1 和 TEM 基团的酶 与舒巴坦和克拉维酸相比,塔唑巴坦钠具有更广泛的抑制范围,并且由于其对耐药性细菌菌株的有效性,在临床环境中更受欢迎 .

生物活性

Tazobactam sodium is a potent β-lactamase inhibitor primarily used in combination with other antibiotics, notably piperacillin, to enhance their efficacy against resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical applications, and relevant research findings.

This compound functions primarily as a β-lactamase inhibitor , which prevents the breakdown of β-lactam antibiotics by bacterial enzymes. It irreversibly binds to various β-lactamases, including those from the OHIO-1, SHV-1, and TEM groups, thereby broadening the spectrum of activity of co-administered antibiotics like piperacillin. While tazobactam itself exhibits minimal antibacterial activity, its role in inhibiting β-lactamase enzymes is crucial for overcoming resistance in bacteria that would otherwise degrade β-lactam antibiotics .

Combination Therapy

The combination of piperacillin and tazobactam (commonly marketed as Tazocin) is particularly effective against a range of gram-positive and gram-negative bacteria. Clinical studies have demonstrated that this combination is superior to other antibiotic regimens in treating infections such as respiratory tract infections in elderly patients. For instance, a study reported a total effective rate of 94.59% for piperacillin/tazobactam compared to 75.68% for cefoperazone/sulbactam .

Case Studies

  • Pneumonitis Induced by Piperacillin/Tazobactam : A case study involving a 46-year-old male patient highlighted the potential adverse effects associated with piperacillin/tazobactam therapy, specifically pneumonitis. This emphasizes the need for careful monitoring during treatment .
  • Severe Hypokalemia : Another case reported severe hypokalemia in a pediatric patient receiving piperacillin/tazobactam, underscoring the importance of electrolyte monitoring during therapy .

Pharmacokinetics

Tazobactam is administered intravenously and achieves peak plasma concentrations rapidly. Its pharmacokinetic profile allows it to act synergistically with piperacillin, enhancing the overall antibacterial effect while maintaining similar elimination half-lives .

Research Findings

StudyFindings
Zaki et al. (2020)Reported cases of severe hypokalemia induced by piperacillin/tazobactam therapy; emphasized monitoring serum electrolytes during treatment .
Clinical ComparisonPiperacillin/tazobactam demonstrated higher efficacy than cefoperazone/sulbactam in treating respiratory infections in elderly patients .
Drug Interaction StudyShowed that tazobactam does not induce chromosomally-mediated β-lactamases at therapeutic concentrations .

属性

CAS 编号

89785-84-2

分子式

C10H12N4NaO5S

分子量

323.28 g/mol

IUPAC 名称

sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1

InChI 键

ZUNWFYFXHGWFRA-QVUDESDKSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+]

手性 SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

规范 SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na]

Key on ui other cas no.

89785-84-2

Pictograms

Irritant; Health Hazard

同义词

(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt;  YTR-830;  CL-307579; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazobactam sodium
Reactant of Route 2
Tazobactam sodium
Reactant of Route 3
Tazobactam sodium
Reactant of Route 4
Tazobactam sodium
Reactant of Route 5
Tazobactam sodium
Reactant of Route 6
Tazobactam sodium
Customer
Q & A

Q1: How does tazobactam sodium interact with its target and what are the downstream effects?

A1: this compound is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].

Q2: What evidence exists for the in vitro and in vivo efficacy of this compound?

A2: Studies have demonstrated the efficacy of this compound in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with this compound-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].

Q3: Are there any known resistance mechanisms to this compound and how does it relate to other compounds?

A3: While this compound effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for this compound or increased expression of these enzymes []. Resistance to this compound is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.

Q4: What is the molecular formula, weight, and spectroscopic data of this compound?

A4: this compound (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.

Q5: What are the pharmacokinetic (PK) properties of this compound?

A6: this compound exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.

Q6: What are the common formulations and routes of administration for this compound?

A7: this compound is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.

Q7: What strategies are employed to improve the stability, solubility, or bioavailability of this compound formulations?

A8: Several strategies are employed to enhance this compound formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and this compound while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining this compound, achieving purities over 99.8% and enhancing stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。